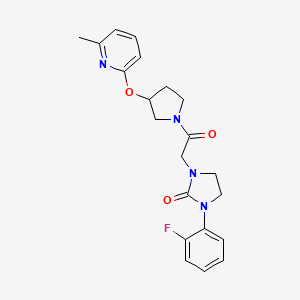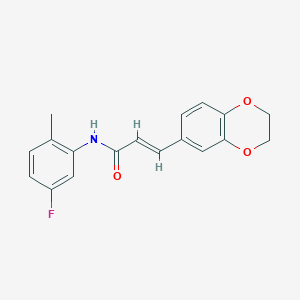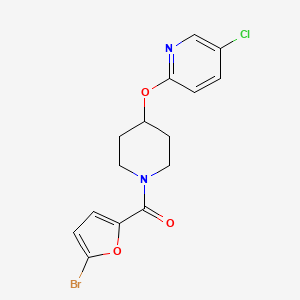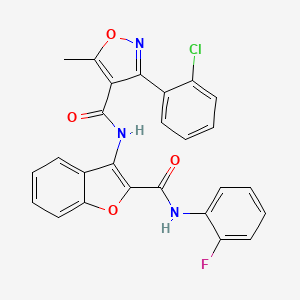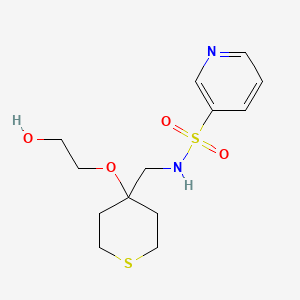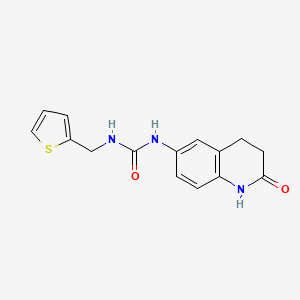![molecular formula C24H20FN3O5S B2578545 (2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866864-88-2](/img/structure/B2578545.png)
(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring, a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. The sulfonyl hydrazone group would likely contribute to the compound’s polarity, and the methoxyphenyl group could potentially participate in aromatic interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl hydrazone group could potentially undergo hydrolysis, oxidation, or reduction reactions. The chromene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the sulfonyl hydrazone group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
One of the significant applications of chromene derivatives is in the development of highly sensitive and selective chemosensors. For instance, chromene-based compounds have been synthesized and characterized for their application as fluorescence chemosensors, demonstrating an "on-off-on" fluorescence response towards specific ions, such as Cu2+ and H2PO4−. These chemosensors exhibit a high level of selectivity and sensitivity, making them valuable tools for detecting and quantifying trace amounts of metal ions in various environments (Meng et al., 2018).
Advanced Materials Synthesis
Chromene derivatives play a crucial role in the synthesis of advanced materials, including aromatic polyamides. These polyamides, incorporating ether and sulfone links, have been prepared through direct polycondensation processes, showcasing properties such as high solubility in polar solvents, transparency, and thermal stability. The distinct glass transition temperatures and thermal degradation profiles of these materials highlight their potential for various high-performance applications (Hsiao & Huang, 1997).
Anticancer Activity
Beyond material science, chromene-based sulfones have shown potential anticancer activity. Compounds synthesized from chromene derivatives carrying biologically active sulfone moieties have been evaluated for their in vitro anticancer properties against specific cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Bashandy et al., 2011).
Environmental Applications
Chromene derivatives have also been explored for their environmental applications, such as in the degradation of pollutants. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonate under advanced oxidation processes demonstrate the capacity of chromene-related compounds to contribute to environmental remediation efforts (Yang et al., 2014).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore how modifications to the chromene ring or the other functional groups influence the compound’s properties and activities .
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-15-13-19(11-12-21(15)25)34(30,31)28-27-24-20(14-16-5-3-4-6-22(16)33-24)23(29)26-17-7-9-18(32-2)10-8-17/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSOAAMYEYUHIB-PNHLSOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

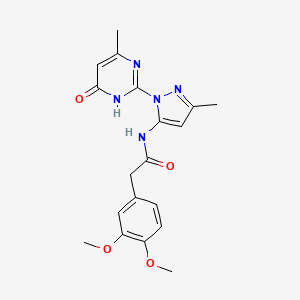
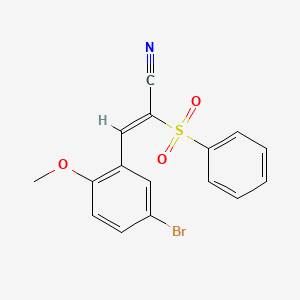

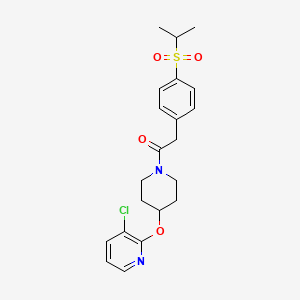
![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)
